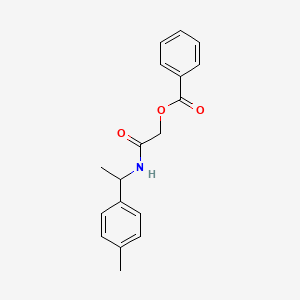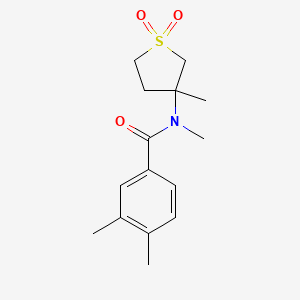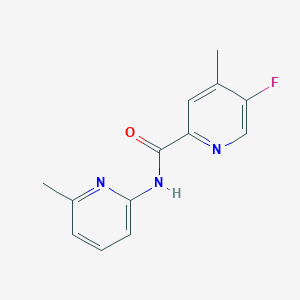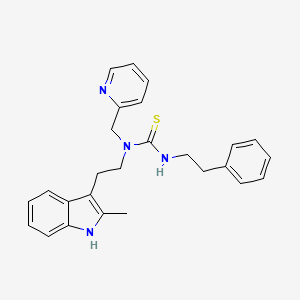
1-((4-(Dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(3,4-dimethylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-(Dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(3,4-dimethylphenyl)urea is a useful research compound. Its molecular formula is C20H29N7O and its molecular weight is 383.5. The purity is usually 95%.
BenchChem offers high-quality 1-((4-(Dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(3,4-dimethylphenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((4-(Dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(3,4-dimethylphenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis Applications
One of the primary applications of such compounds lies in organic synthesis, where they are used as intermediates in the preparation of various complex molecules. For instance, Hassel and Seebach (1978) described the preparation and metalation of sterically protected ureas, showcasing methods for synthesizing highly hindered ureas which could be relevant for similar compounds. The study highlights techniques for cleaving urethanes and ureas, potentially applicable for the synthesis or modification of compounds like 1-((4-(Dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(3,4-dimethylphenyl)urea (Hassel & Seebach, 1978).
Biological Activity
The compound's structure, which incorporates elements like triazine and urea, suggests potential biological activities. Similar structures have been explored for their biological applications, such as antimicrobial and antiviral properties. For example, El‐Faham et al. (2008) discussed the use of N-methylpiperazine for preparing unsymmetrical bis-ureas with anti-HIV activity, indicating the potential of related compounds in therapeutic applications (El‐Faham et al., 2008).
Antimicrobial Agents
Patel et al. (2012) synthesized a novel series of thiazolidinone derivatives with antimicrobial activity, incorporating a triazine moiety similar to the structure . These compounds showed significant activity against a variety of bacteria and fungi, suggesting the compound of interest could also possess antimicrobial properties or serve as a precursor in synthesizing antimicrobial agents (Patel et al., 2012).
Material Science and Corrosion Inhibition
In the field of material science, similar compounds have been investigated for their potential as corrosion inhibitors. Mistry et al. (2011) evaluated the corrosion inhibition performance of 1,3,5-triazinyl urea derivatives on mild steel in acidic solutions. Their findings suggest that compounds with the triazinyl urea structure could be effective in protecting metals from corrosion, which might extend to 1-((4-(Dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(3,4-dimethylphenyl)urea (Mistry et al., 2011).
Propriétés
IUPAC Name |
1-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]-3-(3,4-dimethylphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N7O/c1-14-8-9-16(12-15(14)2)22-20(28)21-13-17-23-18(26(3)4)25-19(24-17)27-10-6-5-7-11-27/h8-9,12H,5-7,10-11,13H2,1-4H3,(H2,21,22,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTWKJWUTKHASA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2=NC(=NC(=N2)N(C)C)N3CCCCC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-(Dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(3,4-dimethylphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[7-chloro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic acid](/img/structure/B2390680.png)





![1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2390688.png)


![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2390694.png)


![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2390700.png)
